Dezaguanine - 41729-52-6

Dezaguanine

Catalog Number: EVT-267403
CAS Number: 41729-52-6
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dezaguanine is a purine nucleoside analogue with antineoplastic and antiviral activities. By replacing guanine, dezaguanine incorporates into DNA and inhibits de novo purine synthesis, thereby inducing cell death. (NCI)
Source and Classification

Dezaguanine can be synthesized through various chemical methods, often involving modifications to existing nucleoside structures. It falls under the classification of nucleobases and is part of the broader category of purines, which are essential components of nucleic acids like DNA and RNA. Its structural modifications lead to unique properties that distinguish it from other nucleobases.

Synthesis Analysis

Methods and Technical Details

The synthesis of dezaguanine typically involves several steps, including the modification of existing guanine derivatives. Common methods include:

  1. Chemical Synthesis: This involves multi-step reactions where starting materials are transformed into dezaguanine through controlled chemical processes.
  2. Enzymatic Synthesis: Enzymes may be employed to catalyze specific reactions that yield dezaguanine from other substrates, enhancing specificity and reducing by-products.

For example, recent studies have utilized mass spectrometry techniques to analyze and quantify modified deoxynucleosides, including dezaguanine derivatives, showcasing the integration of advanced analytical methods in synthesis verification .

Chemical Reactions Analysis

Reactions and Technical Details

Dezaguanine participates in various chemical reactions typical of purines:

  1. Phosphorylation: It can undergo phosphorylation to form nucleotide derivatives, which are crucial for energy transfer and signaling within cells.
  2. Glycosylation: The attachment of sugars to dezaguanine can lead to the formation of nucleosides, impacting its solubility and biological activity.

Studies have employed liquid chromatography coupled with mass spectrometry to analyze these reactions, providing insights into the kinetics and mechanisms involved in the transformations of dezaguanine derivatives .

Mechanism of Action

Process and Data

The mechanism of action for dezaguanine involves its incorporation into nucleic acids or interaction with specific enzymes. Its altered structure allows it to mimic natural substrates, leading to:

  • Inhibition of Nucleic Acid Synthesis: By substituting for guanine in DNA or RNA synthesis, it can disrupt normal cellular processes.
  • Modulation of Enzyme Activity: Dezaguanine may interact with enzymes involved in nucleotide metabolism, potentially leading to therapeutic effects or toxicity depending on concentration and context.

Research has indicated that dezaguanine derivatives may exhibit selective toxicity towards certain cancer cells by interfering with their replication processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dezaguanine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and common organic solvents, facilitating its use in biochemical assays.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Dezaguanine can be analyzed using UV-Vis spectroscopy due to its absorbance characteristics at specific wavelengths associated with purines.

Analytical techniques such as high-performance liquid chromatography have been employed to characterize these properties further .

Applications

Scientific Uses

Dezaguanine has several applications in scientific research:

  1. Antiviral Research: Its structural similarity to natural nucleobases makes it a candidate for developing antiviral agents targeting viral replication mechanisms.
  2. Cancer Therapy: As a potential chemotherapeutic agent, dezaguanine derivatives are being explored for their ability to inhibit tumor cell growth.
  3. Biochemical Studies: It serves as a tool for studying nucleotide metabolism and enzyme interactions within cellular systems.
Introduction to Deazaguanine in Nucleic Acid Modification

Historical Context of 7-Deazaguanine Discovery in RNA and DNA

The historical trajectory of 7-deazaguanine discovery spans over half a century of scientific investigation. The first 7-deazaguanine derivatives were identified in the 1960s-1980s as antibiotic compounds (e.g., tubercidin and sangivamycin) and as tRNA modifications (queuosine and archaeosine) [2]. For decades, these complex molecules were considered biological oddities with limited taxonomic distribution. Queuosine (Q) was characterized as a hypermodified nucleoside present at the wobble position (position 34) of tRNAs for Asn, Asp, His, and Tyr in bacteria and eukaryotes, while archaeosine (G+) was identified at position 15 in archaeal tRNAs, where it stabilizes the tertiary L-shape through enhanced G15-C48 interactions [1] [2]. The paradigm shift occurred in 2016 when Thiaville et al. made the groundbreaking discovery that 7-deazaguanine derivatives exist not only in RNA but also in DNA [4]. Through meticulous enzymatic hydrolysis and mass spectrometry analysis of DNA from Salmonella enterica serovar Montevideo, they identified two novel DNA modifications: 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG) [4]. This discovery was rapidly followed by documentation of additional derivatives, including 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁) and the archaeal tRNA modification analog 2'-deoxyarchaeosine (dG⁺) in bacteriophage genomes [3]. These findings collectively demolished the long-standing assumption that 7-deazaguanine modifications were restricted to the RNA world, revealing instead a remarkable evolutionary plasticity in modification pathways that transcend the RNA-DNA divide.

Table 1: Diversity of 7-Deazaguanine Derivatives in Nucleic Acids

CompoundAbbreviationLocationOrganismsKey Features
QueuosineQtRNA (position 34)Bacteria, EukaryaHypermodified nucleoside, decoding function
ArchaeosineG⁺tRNA (position 15)ArchaeaStructural stabilization of tRNA
2'-deoxy-7-amido-7-deazaguanosinedADGDNAPathogenic bacteriaRestriction-modification systems
2'-deoxy-7-cyano-7-deazaguanosinedPreQ₀DNABacteria, bacteriophagesPrecursor molecule in DNA modification pathways
2'-deoxyarchaeosinedG⁺DNABacteriophagesProtection against restriction enzymes
2'-deoxy-7-aminomethyl-7-deazaguaninedPreQ₁DNABacteriophagesIntermediate in phage DNA modification

Role of Deazaguanine in Bridging RNA and DNA Modification Systems

The biosynthetic pathways of 7-deazaguanine derivatives reveal a profound evolutionary connection between RNA and DNA modification machineries. At the heart of this connection lies 7-cyano-7-deazaguanine (preQ₀), the central metabolic intermediate synthesized through a conserved four-step pathway from GTP [1] [2]. This pathway (FolE → QueD → QueE → QueC) is remarkably conserved across all domains of life and represents a critical evolutionary bridge between RNA and DNA modification systems [1]. In both pathways, preQ₀ serves as the universal precursor that diverges into RNA- or DNA-targeted modification branches [1] [8]. The mechanistic parallels extend beyond shared precursors to enzyme homology. tRNA-guanine transglycosylases (TGTs), once thought exclusively dedicated to RNA modification, have DNA-targeting counterparts. For instance, the bacterial TGT homolog DpdA performs base exchange in DNA, replacing guanine with preQ₀ [3] [5]. Similarly, the archaeal tRNA modification enzyme arcTGT has phage-encoded homologs (DpdA) that insert preQ₀ into DNA [3]. This functional repurposing is further exemplified by Gat-QueC, an enzyme originally characterized for its role in archaeosine biosynthesis in archaeal tRNA, which has been co-opted in bacteriophage 9g to modify DNA [3]. Experimental evidence demonstrates that co-expression of phage-derived gat-queC and dpdA genes in E. coli leads to significant dG⁺ incorporation into plasmid DNA (up to 18% of guanines replaced), conferring resistance to restriction enzyme digestion [3]. This remarkable enzyme recruitment from RNA to DNA modification pathways illustrates the extraordinary evolutionary flexibility of 7-deazaguanine biosynthesis machinery and establishes preQ₀ as a pivotal metabolic node in the epigenetic landscape of nucleic acids.

Significance of Deazaguanine Derivatives in Epigenetics and Genome Defense

7-Deazaguanine derivatives have emerged as critical players in epigenetic warfare between hosts and pathogens, particularly in bacterial restriction-modification (R-M) systems and phage defense mechanisms. The significance of these modifications in genome defense stems from their ability to disrupt restriction enzyme recognition without impeding DNA replication or transcription [3] [4]. In pathogenic bacteria like Salmonella enterica serovar Montevideo, genomic islands (approximately 20-kb clusters renamed dpdA-K for "deazapurine in DNA") encode specialized R-M systems that incorporate dPreQ₀ and dADG into genomic DNA [4]. These modifications create a self-identity signature that protects bacterial DNA from its own restriction endonucleases while targeting unmodified foreign DNA for degradation. Transformation experiments with modified versus unmodified plasmids demonstrated that plasmids containing dADG modifications showed 3-4 orders of magnitude higher transformation efficiency in S. Montevideo strains possessing the dpd cluster compared to unmodified plasmids [4]. Similarly, bacteriophages have weaponized 7-deazaguanine modifications to evade host defenses. Phage-encoded DpdA enzymes are essential for inserting 7-deazaguanine bases into viral DNA, providing comprehensive protection against a wide array of restriction enzymes [3]. The protection efficacy is substantial, with studies showing that phage DNA containing dG⁺ modifications replaces up to 27% of deoxyguanosine residues and exhibits near-complete resistance to restriction enzymes like EcoRI [3] [4]. Computational analyses have identified at least 180 phages or archaeal viruses encoding enzymes from 7-deazaguanine pathways, with a significant overrepresentation (60%) infecting pathogenic hosts [3]. This distribution highlights the selective advantage these modifications provide in hostile genomic environments. Beyond restriction evasion, 7-deazaguanine modifications contribute to cellular stress resistance and play crucial roles in self versus non-self discrimination mechanisms, establishing them as multifaceted components of prokaryotic epigenetic regulation [2] [3].

Table 2: Genome Defense Mechanisms Mediated by 7-Deazaguanine Derivatives

Organism/SystemModificationEnzymes InvolvedProtection EfficacyBiological Significance
Salmonella enterica serovar MontevideodADG, dPreQ₀DpdA-K cluster10³-10⁴ higher transformation efficiency of modified DNAGenomic island providing self-protection and restriction of foreign DNA
Enterobacteria phage 9gdG⁺DpdA, Gat-QueC27% dG replacement; complete EcoRI resistancePhage evasion of bacterial restriction systems
Escherichia phage CAjandPreQ₁, dADGDpdA homologEssential for DNA protectionProtection against multiple restriction enzymes
Bacterial RM systemsdADGDpdA, DpdB, DpdCBlocks restriction enzyme activityComponent of restriction-modification systems in diverse bacteria
Phage genomesVarious 7-deazaguaninesPreQ₀ synthesis + DpdA homologsUp to 60% of phages infecting pathogensWidespread anti-restriction strategy

The structural basis for this protection lies in the electronic alterations and steric effects imparted by the 7-deazaguanine structure. The absence of N7, a critical recognition element for many restriction enzymes, combined with the electron-withdrawing properties of the C7 substituents (cyano, amido, or formamidino groups), creates a molecular shield against endonuclease activity [3] [5]. Biochemical reconstitution studies of the Dpd modification machinery from S. enterica serovar Montevideo revealed unexpected enzymatic activities, including an ATPase function in DpdB essential for preQ₀ insertion into DNA [5]. Structural analyses via X-ray crystallography and small-angle X-ray scattering (SAXS) have elucidated the molecular architecture of DpdA bound to DNA, revealing essential catalytic residues for the transglycosylation reaction that exchanges guanine for preQ₀ in DNA [5]. These mechanistic insights highlight the sophisticated molecular adaptations that underpin the genome defense functions of 7-deazaguanine derivatives, establishing them as key players in the ongoing evolutionary arms race between microbial hosts and their genetic parasites.

Concluding Perspectives

The expanding universe of 7-deazaguanine derivatives continues to reshape our understanding of nucleic acid modifications. From their origins as tRNA curiosities to their established roles as DNA epigenetic marks, these chemically complex bases exemplify nature's ingenuity in molecular evolution. The shared biosynthetic pathways bridging RNA and DNA modification systems reveal an unexpected evolutionary economy where metabolic pathways are repurposed across nucleic acid contexts. The growing catalog of 7-deazaguanine derivatives in viral genomes suggests we have only begun to appreciate their significance in host-pathogen conflicts. Future research will undoubtedly uncover additional biological functions and novel chemical structures within this fascinating family of modified nucleobases, further cementing their importance in the epigenetic regulation of nucleic acids across the tree of life.

Properties

CAS Number

41729-52-6

Product Name

Dezaguanine

IUPAC Name

6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2H,(H,8,9)(H3,7,10,11)

InChI Key

KXBCLNRMQPRVTP-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)C2=C1NC=N2)N

Solubility

Soluble in DMSO, not in water

Synonyms

Dezaguanine; CI 908;CI-908;Dezaguanina; Dezaguanina [Spanish]; NSC 261726; UNII-9DRB973HUI.

Canonical SMILES

C1=C(NC(=O)C2=C1NC=N2)N

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